molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No.: B150158
CAS No.: 121-43-7
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Description

Trimethyl borate is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless liquid that is known for its characteristic green flame when burned. This compound is a weak Lewis acid and is widely used as an intermediate in various chemical reactions, particularly in the preparation of sodium borohydride .

Mechanism of Action

Target of Action

Trimethyl borate primarily targets Grignard reagents and organolithium compounds . These are organometallic compounds that play a crucial role in organic chemistry, particularly in the formation of carbon-carbon bonds.

Mode of Action

This compound interacts with its targets (Grignard reagents or organolithium compounds) to yield dimethyl boronates . This reaction is followed by an aqueous acid treatment, which affords the corresponding boronic acids .

Biochemical Pathways

The resultant boronic acids or esters are useful intermediates in various cross-coupling reactions such as Suzuki coupling and Chan-Lam coupling . These reactions are pivotal in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Result of Action

The primary result of this compound’s action is the production of boronic acids or esters . These compounds are valuable in organic synthesis, serving as intermediates in the formation of more complex molecules.

Action Environment

This compound is a flammable liquid that reacts violently with water . Therefore, its action, efficacy, and stability are highly influenced by environmental factors such as temperature, presence of water, and exposure to ignition sources. It’s also worth noting that this compound burns with a green flame , which could be a consideration in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl borate is typically synthesized by reacting boric acid or boron oxides with methanol. The reaction is facilitated by heating and the removal of water through azeotropic distillation . The general reaction can be represented as:

B(OH)3+3CH3OHB(OCH3)3+3H2O\text{B(OH)}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{B(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} B(OH)3​+3CH3​OH→B(OCH3​)3​+3H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting boric acid with methanol in the presence of a conversion agent. The mixture is heated to a temperature range of 60-120°C and stirred for 0.5-2 hours. The product is then distilled, and the fractions collected are subjected to extraction rectification to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trimethyl borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Boronic Acids: Formed from the reaction with Grignard reagents.

    Sodium Borohydride: Produced via the Brown-Schlesinger process.

Comparison with Similar Compounds

Trimethyl borate can be compared with other borate esters such as:

Uniqueness: this compound’s unique properties, such as its ability to burn with a green flame and its role as a precursor to sodium borohydride, distinguish it from other borate esters. Its applications in organic synthesis, particularly in the formation of boronic acids, also highlight its significance .

Properties

IUPAC Name

trimethyl borate
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InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
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InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N
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Canonical SMILES

B(OC)(OC)OC
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Molecular Formula

C3H9BO3, Array
Record name TRIMETHYL BORATE
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DSSTOX Substance ID

DTXSID0037738
Record name Trimethyl borate
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Molecular Weight

103.92 g/mol
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Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

67.5 °C, 68 °C
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Flash Point

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C
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Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction
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Density

0.915 g/cu cm, Relative density (water = 1): 0.915
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18
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Color/Form

Colorless, moisture-sensitive liquid; fumes in air

CAS No.

121-43-7, 3349-42-6
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Melting Point

-29.3 °C, -29 °C
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Synthesis routes and methods I

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 202 g (1.0 mol) of dipropylene glycol monomethacrylate and 412 g (2.0 mols) of tripropylene glycol monomethyl ether, followed by keeping them at 60° C. for 1 hour with stirring in a dry air atmosphere and then heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of the polymerizable boron-containing compound B represented by the formula (1). An infrared absorption spectrum of the resulting polymerizable boron-containing compound B was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 618 g (3.0 mols) of tripropylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of a polymerizable boron-containing compound G (an esterification product of boric acid with tripropylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound G was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 606 g (3.0 mols) of dipropylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 600 g of a polymerizable boron-containing compound F (an esterification product of boric acid with dipropylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound F was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
606 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 492 g (3.0 mols) of triethylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 1485 g of a polymerizable boron-containing compound I (an esterification product of boric acid with triethylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound I was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethyl borate
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Trimethyl borate
Reactant of Route 3
Trimethyl borate
Reactant of Route 4
Trimethyl borate
Customer
Q & A

Q1: What is the molecular formula, weight, and structure of trimethyl borate?

A1: this compound has the molecular formula B(OCH3)3 and a molecular weight of 103.91 g/mol. It features a central boron atom bonded to three methoxy groups (OCH3) in a trigonal planar geometry.

Q2: What are some spectroscopic characteristics of this compound?

A2: this compound can be characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR reveals characteristic peaks corresponding to B-O and C-H vibrations, while NMR provides information about the chemical environment of boron and hydrogen atoms. For example, FTIR analysis shows a linear dependence between absorbance peak height and this compound concentration in the wavenumber range 1250 to 1425 cm−1. [] Additionally, the presence of -OH, B-CH3, B-O, and BH2 functional groups can be detected in plasma polymers using FTIR spectroscopy. []

Q3: What is the crystal structure of this compound?

A3: At low temperatures (15 K and 200 K), this compound crystallizes in a hexagonal structure with the space group P63/m. This structure was determined using neutron and X-ray powder diffraction. []

Q4: Is this compound compatible with polymeric materials?

A4: Yes, this compound demonstrates compatibility with various polymers. It can be used to modify the surface properties of polytetrafluoroethylene (PTFE) micropowders, improving their hydrophilicity and adhesion. [] It also acts as a crosslinker for partially or fully hydrolyzed poly(vinyl acetate)s, forming viscoelastic, gel-like polymeric dispersions in organic solvents. []

Q5: How does the stability of this compound vary with temperature?

A5: The thermal stability of this compound is influenced by its structure. While straight-chain alkyl borates and aryl borates exhibit stability at elevated temperatures, branched-chain alkyl borates, particularly those derived from tertiary alcohols, tend to decompose at temperatures as low as 100°C, yielding olefins, alcohols, and other derivatives. []

Q6: What is the role of this compound in sodium borohydride production?

A6: this compound serves as a crucial starting material in the production of sodium borohydride (NaBH4) through the Brown–Schlesinger process. It can also be regenerated from spent sodium borohydride solutions. []

Q7: How is this compound utilized in organic synthesis?

A7: this compound is employed in various organic reactions. For example, it acts as a reagent in the synthesis of methyl cinnamate from cinnamic acid. [] It's also used in preparing ammonia borane and trialkylamine-boranes. [] Moreover, it facilitates the amidation of (R)-mandelic acid with 4-nitophenylethylamine in the synthesis of mirabegron, an antimuscarinic agent. []

Q8: Can this compound be used as a catalyst?

A8: Yes, this compound can act as a catalyst in certain reactions. For instance, it catalyzes the conversion of sulfur trioxide (SO3) and dichloromethane (CH2Cl2) into chloromethyl chlorosulfate (CMCS), a useful chloromethylating agent. [] It can also be employed in the synthesis of boric-10 acid from boron-10 trifluoride-ether complex. []

Q9: How is this compound used in wood preservation?

A9: this compound, in its vapor form, is used for treating timber. It reacts with water vapor and moisture within the wood to form boric acid, a potent wood preservative. This process effectively protects the wood from fungal and insect attacks. []

Q10: Does this compound have applications in thin-layer chromatography (TLC)?

A10: Yes, this compound is utilized in TLC to improve the resolution of lipids. It minimizes the interconversion of 1,2- and 1,3-dipalmitins during separation, allowing for a more accurate analysis. [, ]

Q11: What other industrial applications utilize this compound?

A11: this compound finds use in a variety of industrial applications, including:

  • Fuel Additive: It is investigated as a potential fuel additive in spark-ignition engines to enhance combustion characteristics and reduce emissions. []
  • Electrolyte Additive: this compound shows promise as an electrolyte additive in lithium-ion batteries, enhancing the stability of high-voltage cathode materials. [, ]
  • Flame Retardant: It is incorporated into epoxy resins to enhance flame retardancy, improving safety and material performance. []
  • Fluorescent Powder Synthesis: It serves as a precursor in the synthesis of BCNO fluorescent powder, offering tunable emission spectra in the visible light range. []
  • Boron Oxide Film Fabrication: It is employed as a precursor in electron beam-induced deposition (EBID) to fabricate boron oxide films, which find applications in electronics, optics, and high-temperature ceramics. []

Q12: What are the safety precautions associated with this compound?

A12: this compound is flammable and should be handled with care. It is crucial to store it away from ignition sources and use appropriate personal protective equipment. Lower alkyl borates like methyl, ethyl, and butyl borates should be stored in approved areas due to their flammability. []

Q13: Does this compound pose any environmental risks?

A13: this compound readily hydrolyzes to boric acid and methanol in the environment. While boric acid is naturally occurring, excessive release of boron compounds can potentially impact aquatic ecosystems. Implementing proper waste management and disposal practices is crucial to minimize environmental risks.

Q14: How is the composition of methanol-trimethyl borate mixtures determined?

A14: The composition of methanol-trimethyl borate mixtures can be accurately determined through density measurements. While refractive index measurements can provide an estimate, they are generally less accurate than density measurements. []

Q15: What analytical techniques are employed for this compound analysis?

A15: Several analytical techniques are used for the characterization and quantification of this compound:

  • Gas Chromatography (GC): GC is used to determine the purity of this compound. []
  • Mass Spectrometry (MS): Coupled with GC, MS helps identify and quantify this compound in mixtures. []
  • FTIR Spectroscopy: FTIR is used to determine the concentration of this compound in various matrices. [, ]
  • Titration Analysis: This method, specifically mass titration, provides accurate and precise measurements of this compound content. []
  • Ion Chromatography (IC): IC, coupled with matrix pre-removal techniques, is employed to determine trace ionic impurities in high-purity boric acid, a precursor to this compound. []

Q16: What are the current research interests related to this compound?

A16: Current research on this compound focuses on:

  • Improving its performance as a fuel additive: Researchers are exploring the optimal conditions and formulations to maximize its benefits in combustion engines. []
  • Developing novel applications in materials science: Its use in modifying polymer properties and synthesizing advanced materials like boron-doped diamond films is being actively investigated. [, , ]
  • Optimizing its use in existing applications: Researchers are continually seeking to improve the efficiency of this compound in applications like wood preservation and sodium borohydride production. [, ]

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